Topiramate (2,3:4,5-bis-O-(1-methylethylidene)-β-d-fructopyranose sulfamate) is a sulfamate-substituted monosaccharide with a unique structure compared to other antiepileptic drugs. [, ] It is classified as a broad-spectrum antiepileptic drug, effective in various seizure types. [, ] In scientific research, Topiramate serves as a valuable tool for investigating various neurological processes, including neuronal excitability, synaptic plasticity, and neurotransmitter systems. []
R-Hydroxy Topiramate is a derivative of the well-known antiepileptic drug Topiramate, which is primarily used for the treatment of epilepsy and migraine prevention. Topiramate itself is a sulfamate derivative of D-fructose and has gained clinical importance due to its broad-spectrum efficacy against various types of seizures and its role in migraine prophylaxis. R-Hydroxy Topiramate is synthesized through the hydroxylation of Topiramate, enhancing its pharmacological profile and potentially offering different therapeutic benefits.
Topiramate was first approved by the U.S. Food and Drug Administration in 1996. It is synthesized from D-fructose, which undergoes several chemical transformations to yield the final product. R-Hydroxy Topiramate is derived from this compound, reflecting ongoing research into analogs that may exhibit improved pharmacokinetic or pharmacodynamic properties.
R-Hydroxy Topiramate falls under the classification of antiepileptic drugs and can also be categorized as a sulfamate derivative. Its chemical structure allows it to interact with various neurotransmitter systems, making it a subject of interest in both epilepsy and migraine research.
The synthesis of R-Hydroxy Topiramate typically involves the hydroxylation of Topiramate. This process can be achieved through various chemical methods, including enzymatic reactions or chemical hydroxylation techniques.
R-Hydroxy Topiramate retains the core structure of Topiramate but features an additional hydroxyl group that alters its chemical properties and biological activity.
R-Hydroxy Topiramate can participate in various chemical reactions typical for hydroxylated compounds, including:
The reactivity of R-Hydroxy Topiramate is influenced by its functional groups, particularly the sulfamate group, which plays a role in its interaction with enzymes like carbonic anhydrase.
R-Hydroxy Topiramate's mechanism of action is believed to be similar to that of Topiramate, involving multiple pathways:
Pharmacodynamic studies indicate that R-Hydroxy Topiramate may exhibit altered receptor binding affinities compared to its parent compound, potentially leading to enhanced efficacy or reduced side effects.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to assess purity and concentration during synthesis and formulation development.
R-Hydroxy Topiramate has potential applications in:
Ongoing studies are essential to fully elucidate the benefits and mechanisms associated with R-Hydroxy Topiramate, contributing to advancements in treatment options for patients suffering from epilepsy and migraines.
R-Hydroxy Topiramate (CAS 198215-60-0) is a monohydroxylated metabolite of the antiepileptic drug topiramate. Its molecular formula is C₁₂H₂₁NO₉S, with a molecular weight of 355.36 g/mol [3] [6]. The compound features a complex tricyclic structure derived from D-fructose, incorporating multiple chiral centers and functional groups:
The stereochemical configuration is defined as 4,5-O-[(1R)-2-hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate, with absolute configurations specified at C1, C2, C3, C4, C5, and C6 [4] [7]. The IUPAC name [(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methyl sulfamate confirms the R-stereochemistry at the hydroxymethylethylidene moiety [7] [8]. NMR and mass spectrometry data support this configuration, with key resonances for the sulfamate group at δ 5.8–6.0 ppm (¹H NMR) and characteristic fragmentation patterns in CI-MS [2] [6].
Property | R-Hydroxy Topiramate | Topiramate |
---|---|---|
Molecular Formula | C₁₂H₂₁NO₉S | C₁₂H₂₁NO₈S |
Molecular Weight | 355.36 g/mol | 339.36 g/mol |
Key Group | Hydroxymethyl (–CH₂OH) | Methyl (–CH₃) |
CAS Number | 198215-60-0 | 97240-79-4 |
IUPAC Name | [(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methyl sulfamate | [(2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose] sulfamate |
The synthesis of R-Hydroxy Topiramate involves stereoselective modifications of D-fructose precursors. Two primary routes have been developed:
Route 1: Direct Hydroxylation
A "brief and straightforward" method starts with D-fructose, which undergoes sequential acetonation and sulfamoylation. The key intermediate 4,5-O-[(1R)-1-hydroxymethylethylidene]-2,3-O-isopropylidene-β-D-fructopyranose sulfamate is synthesized in four steps, achieving moderate yields (50–55%) [2].
Route 2: Diastereomer Separation
A more complex pathway yields 2,3-O-[(1R)-1-hydroxymethylethylidene]-4,5-O-isopropylidene-β-D-fructopyranose sulfamate:
Optimization strategies focus on:
Intermediate | Reaction | Yield (%) |
---|---|---|
14 | Monoacetal formation | 50 |
16a/16b | Transacetalization | 22 |
3a | Final product (R-isomer) | 36 |
Physicochemical Properties
Stability Profiling
R-Hydroxy Topiramate is sensitive to:
Stabilization approaches include:
Condition | Degradation Rate | Major Degradant |
---|---|---|
pH 7.4, 25°C | <5% over 30 days | None detected |
pH 1.0, 37°C | 40% in 24 hours | Desulfamoylated product |
40°C, 75% humidity | 15% over 14 days | Oxidized aldehyde derivative |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3